molecular formula C5H3BrO2 B032451 5-Bromo-2-furaldehyde CAS No. 1899-24-7

5-Bromo-2-furaldehyde

Cat. No.: B032451
CAS No.: 1899-24-7
M. Wt: 174.98 g/mol
InChI Key: WJTFHWXMITZNHS-UHFFFAOYSA-N
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Description

5-Bromo-2-furaldehyde is an organic compound with the molecular formula C5H3BrO2. It is a derivative of furaldehyde, where a bromine atom is substituted at the 5-position of the furan ring. This compound is a pale yellow solid with a melting point of 80-85°C and a boiling point of 222.8°C at 760 mmHg . It is soluble in organic solvents such as dichloromethane, carbon tetrachloride, and diethyl ether .

Scientific Research Applications

5-Bromo-2-furaldehyde has a wide range of applications in scientific research:

Mechanism of Action

Safety and Hazards

5-Bromo-2-furaldehyde is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

5-Bromo-2-furaldehyde may be employed for the following syntheses: 5-substituted 2-furaldehydes, anilines through a novel one-pot, two-step amination/Diels-Alder procedure, and other compounds . It is an important chemical derived from biomass and is one of the key derivatives for producing significant nonpetroleum-derived chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-furaldehyde typically involves the bromination of furaldehyde. One method includes the preparation of a brominating agent by reacting N-methylimidazole with bromo-n-butane to generate bromo-1-butyl-3-methylimidazole. This intermediate is then reacted with bromine to obtain the brominating agent ionic liquid tribromo-1-butyl-3-methylimidazole. Furaldehyde is added to this brominating agent to carry out the bromination reaction, yielding this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using solvent-free conditions. For instance, a three-necked flask is charged with [bmim]Br3 (20 mmol), followed by the dropwise addition of freshly distilled furaldehyde (20 mmol) over 0.5 hours. The reaction mixture is stirred at 40°C for 2.5 hours under a nitrogen atmosphere .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-furaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-Bromo-2-furoic acid.

    Reduction: Reduction reactions can convert it to 5-Bromo-2-furfuryl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

5-bromofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-5-2-1-4(3-7)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTFHWXMITZNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344910
Record name 5-Bromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1899-24-7
Record name 5-Bromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-furaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 5-Bromo-2-furaldehyde in organic synthesis?

A1: this compound serves as a crucial starting material for synthesizing various compounds, particularly aryl- and heteroaryl-substituted furan derivatives. [] This is mainly due to the reactivity of the bromine atom, allowing for diverse chemical transformations. For instance, it participates in palladium-catalyzed cross-coupling reactions with aryl- and heteroarylzinc halides, providing access to a broad range of 5-substituted 2-furaldehydes. []

Q2: Are there alternative synthetic routes to 5-substituted 2-furaldehydes besides using this compound?

A2: Yes, recent research highlights a novel approach utilizing a new organozinc reagent, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide. [] This reagent is synthesized via direct insertion of highly active zinc into 2-(5-bromofuran-2-yl-1,3-dioxolane. Subsequent coupling reactions under specific conditions with this organozinc reagent lead to diverse furan derivatives. []

Q3: Can this compound be used to functionalize surfaces?

A3: Research suggests that this compound can be used as a dienophile in Diels-Alder reactions to functionalize surfaces. [] In one study, a diene-functionalized surface was reacted with this compound in solution. Analysis revealed a nearly 60% yield of the Diels-Alder adduct on the surface, indicating the successful functionalization. []

Q4: Are there any studies on the kinetics of reactions involving this compound?

A4: Yes, the kinetics of oxidation of this compound, among other heterocyclic aldehydes, has been studied using quinolinium dichromate (QDC) as the oxidizing agent in an acidic medium. [, ] These studies investigated the impact of factors like solvent composition, acidity, and temperature on the reaction rate and proposed potential reaction mechanisms. [, ]

Q5: What is the role of this compound in material science research?

A5: this compound plays a vital role in developing materials with tailored properties. For instance, it serves as a precursor for synthesizing polymers with unique functionalities, like those used for reversible adhesion. [] These polymers, synthesized through plasma copolymerization and gas-phase reactions, rely on the reactivity of the aldehyde group in this compound for further modification and surface functionalization. []

Q6: Are there any known palladium-catalyzed coupling reactions involving this compound beyond those with organozinc reagents?

A6: Yes, research demonstrates the successful palladium-catalyzed direct coupling of this compound with other heterocyclic compounds, such as furfural and thiophene derivatives. [] This highlights the versatility of this compound in constructing complex molecules incorporating furan moieties.

Q7: Have any novel synthetic methodologies been explored using this compound as a starting material?

A7: Research explored metal-free amination and Diels-Alder reactions in the furan series using this compound. [] This led to the development of a one-pot, two-step amination/Diels-Alder procedure for synthesizing polysubstituted anilines from commercially available this compound, highlighting its utility in streamlined synthetic approaches. []

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